N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide
Description
N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide is a chemical compound with the molecular formula C11H11F2NO2. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the benzamide structure, along with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 2 position on the benzene ring.
Properties
IUPAC Name |
N-cyclopropyl-3,4-difluoro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-16-10-7(4-5-8(12)9(10)13)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVFVXGEYFYARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclopropylamine to yield this compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Formation of 3,4-difluoro-2-methoxybenzoic acid.
Reduction: Formation of N-cyclopropyl-3,4-difluoro-2-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction: The amide group can be reduced to an amine.
- Substitution Reactions: The fluorine atoms can engage in nucleophilic substitution reactions.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reaction Outcome | Common Reagents |
|---|---|---|
| Oxidation | Formation of 3,4-difluoro-2-methoxybenzoic acid | KMnO₄, CrO₃ |
| Reduction | Formation of N-cyclopropyl-3,4-difluoro-2-methoxybenzylamine | LiAlH₄, BH₃ |
| Substitution | Various substituted benzamides | NaOMe, KOtBu |
Biological Applications
In biological research, this compound has been investigated for its potential as a biochemical probe. Studies indicate its ability to interact with specific enzymes and receptors, potentially modulating their activity.
Case Study: Enzyme Interaction
Research has shown that compounds similar to this compound can bind effectively to enzyme active sites, influencing metabolic pathways. For instance, modifications in the cyclopropyl group have been linked to enhanced binding affinity for certain targets, which is crucial for drug design aimed at treating diseases like cancer and autoimmune disorders .
Medicinal Applications
The compound is being explored for its therapeutic properties:
- Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic activities.
- Cancer Treatment: Research indicates potential applications in treating various cancers by inhibiting specific pathways associated with tumor growth .
Table 2: Potential Therapeutic Uses
| Disease Type | Mechanism of Action | References |
|---|---|---|
| Cancer | MEK inhibition | |
| Inflammation | Modulation of inflammatory pathways | |
| Autoimmune Diseases | Immune modulation |
Industrial Applications
In industrial settings, this compound is utilized in the development of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics tailored for various applications.
Case Study: Specialty Chemicals
The compound has been employed in synthesizing new materials that require specific hydrophobicity or reactivity profiles. Industries focusing on advanced materials are particularly interested in such compounds for their ability to enhance product performance.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide involves its interaction with specific molecular targets. The cyclopropyl group and the fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-3,4-difluoro-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-Cyclopropyl-3,4-difluoro-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-Cyclopropyl-3,4-difluoro-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications.
Biological Activity
N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group, two fluorine atoms, and a methoxy group attached to a benzamide core. These structural components contribute to its unique biological activity.
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity, while the cyclopropyl group contributes to hydrophobic interactions. These interactions can modulate various biochemical pathways, influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it was found to have significant inhibitory effects on FGFR1 and FGFR2 with IC50 values below 100 nM in various assays .
- Enzyme Inhibition : It acts as an inhibitor for specific kinases associated with cancer progression. For example, the compound showed promising results against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines .
- Anti-inflammatory Properties : Preliminary investigations suggest potential anti-inflammatory effects, although detailed studies are required to confirm these findings.
Case Study 1: Antiproliferative Activity
A study assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound exhibited strong activity against FGFR1 and FGFR2 with IC50 values of 69.1 ± 19.8 nM and 30.2 ± 1.9 nM respectively .
Case Study 2: Enzyme Interaction
In another investigation focusing on kinase inhibition, this compound was tested against EGFR T790M mutants. The compound demonstrated IC50 values of 5.3 nM and 8.3 nM against different EGFR kinases, indicating its potential as a therapeutic agent for NSCLC .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
